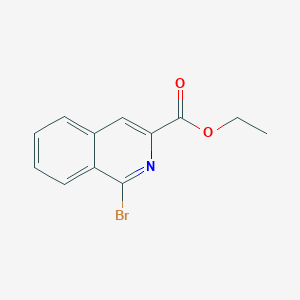

Ethyl 1-bromoisoquinoline-3-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

This compound is systematically named according to International Union of Pure and Applied Chemistry conventions as this compound. The compound possesses the molecular formula C₁₂H₁₀BrNO₂, indicating a total of twelve carbon atoms, ten hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been precisely determined as 280.12 grams per mole, with computational calculations providing an exact mass of 278.98900 atomic mass units.

The Chemical Abstracts Service registry number for this compound is 1079947-40-2, which serves as the definitive identifier for database searches and chemical procurement. The compound is also registered under the MDL number MFCD13195448, providing an additional reference point for chemical information systems. The simplified molecular-input line-entry system representation is CCOC(=O)C1=CC2=CC=CC=C2C(=N1)Br, which describes the connectivity pattern of all atoms within the molecular structure.

The International Chemical Identifier string for this compound is InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(13)14-10/h3-7H,2H2,1H3, providing a standardized method for representing the molecular structure in computational chemistry applications. This systematic approach to nomenclature ensures unambiguous identification and facilitates accurate communication within the scientific community.

Crystallographic Data and Stereoelectronic Properties

The crystallographic analysis of this compound reveals important structural parameters that influence its chemical reactivity and biological activity. The compound exhibits significant electronic characteristics due to the presence of the electron-withdrawing bromine substituent at position one of the isoquinoline ring system. This bromination pattern creates a region of electron deficiency that enhances the electrophilic character of the molecule, making it particularly suitable for nucleophilic substitution reactions.

The polar surface area of this compound has been calculated as 39.19000 square angstroms, which provides insights into its potential membrane permeability and bioavailability characteristics. The logarithm of the partition coefficient between n-octanol and water (LogP) is reported as 3.17400, indicating moderate lipophilicity that suggests favorable drug-like properties for pharmaceutical applications. These physicochemical parameters position the compound within an optimal range for biological activity while maintaining sufficient solubility characteristics.

Computational studies have provided detailed information about the stereoelectronic properties of the molecule. The compound exhibits planar geometry within the isoquinoline ring system, with the ethyl ester group extending outward from the aromatic framework. The bromine atom at position one creates significant steric hindrance that influences the preferred conformational states of the molecule. The ester carbonyl group is positioned to allow for potential hydrogen bonding interactions with biological targets, contributing to the compound's observed biological activities.

Table 1: Fundamental Physicochemical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₂H₁₀BrNO₂ | - |

| Molecular Weight | 280.12 | g/mol |

| Exact Mass | 278.98900 | amu |

| Polar Surface Area | 39.19000 | Ų |

| LogP | 3.17400 | - |

| Chemical Abstracts Service Number | 1079947-40-2 | - |

| MDL Number | MFCD13195448 | - |

Comparative Analysis of Isoquinoline Carboxylate Derivatives

The structural diversity within the isoquinoline carboxylate family provides valuable insights into structure-activity relationships and synthetic accessibility. This compound represents one member of a series of positionally isomeric brominated isoquinoline carboxylates, each exhibiting distinct chemical and biological properties based on the bromine substitution pattern. The systematic comparison of these derivatives reveals important trends in reactivity, stability, and biological activity.

Ethyl 6-bromoisoquinoline-3-carboxylate (Chemical Abstracts Service number 882679-56-3) shares the same molecular formula and weight as the 1-bromo derivative but exhibits significantly different electronic properties due to the altered bromine position. The 6-position bromination creates different steric and electronic environments that influence both chemical reactivity and biological interactions. Similarly, ethyl 7-bromoisoquinoline-3-carboxylate (Chemical Abstracts Service number 660830-62-6) and ethyl 8-bromoisoquinoline-3-carboxylate (Chemical Abstracts Service number 1823315-22-5) demonstrate the systematic influence of halogen positioning on molecular properties.

The comparative analysis extends to quinoline derivatives, where ethyl 5-bromoquinoline-3-carboxylate (Chemical Abstracts Service number 1383551-36-7) provides insights into the differences between isoquinoline and quinoline scaffolds. This quinoline derivative maintains the same molecular formula and weight but exhibits altered electronic distribution due to the different nitrogen positioning within the bicyclic system. The quinoline framework generally shows enhanced stability under acidic conditions compared to isoquinoline derivatives, while maintaining similar synthetic accessibility.

Table 2: Comparative Data for Brominated Isoquinoline and Quinoline Carboxylate Derivatives

| Compound | Chemical Abstracts Service Number | Bromine Position | Ring System | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 1079947-40-2 | 1 | Isoquinoline | 280.12 |

| Ethyl 6-bromoisoquinoline-3-carboxylate | 882679-56-3 | 6 | Isoquinoline | 280.12 |

| Ethyl 7-bromoisoquinoline-3-carboxylate | 660830-62-6 | 7 | Isoquinoline | 280.12 |

| Ethyl 8-bromoisoquinoline-3-carboxylate | 1823315-22-5 | 8 | Isoquinoline | 280.12 |

| Ethyl 5-bromoquinoline-3-carboxylate | 1383551-36-7 | 5 | Quinoline | 280.12 |

The synthetic approaches for these derivatives vary significantly based on the target bromination pattern. The 1-bromoisoquinoline derivative typically requires specialized bromination conditions due to the reduced nucleophilicity of the 1-position compared to other positions on the isoquinoline ring. This synthetic challenge has led to the development of novel methodologies for selective functionalization at this position. In contrast, bromination at positions 6, 7, and 8 can often be achieved through more conventional electrophilic aromatic substitution protocols.

The biological activity profiles of these isomeric compounds demonstrate clear structure-activity relationships. The 1-bromo derivative shows enhanced electrophilic character that facilitates covalent interactions with nucleophilic residues in biological systems. The 6-bromo and 7-bromo isomers exhibit different binding orientations with protein targets due to the altered steric profiles. The 8-bromo derivative often shows the highest stability under physiological conditions due to the protected nature of the bromine substituent.

These comparative studies have revealed that the ester functionality at position 3 remains consistent across all derivatives, providing a common synthetic handle for further derivatization. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or transformed into amide derivatives through standard synthetic protocols. This versatility makes the entire family of compounds valuable as synthetic intermediates for accessing more complex molecular architectures.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 1-bromoisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(13)14-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQAFRMHJRYNCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857679 | |

| Record name | Ethyl 1-bromoisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079947-40-2 | |

| Record name | Ethyl 1-bromoisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-bromoisoquinoline-3-carboxylate has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant inhibition against various pathogens. For example, it has demonstrated effective antimicrobial activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

| Pseudomonas aeruginosa | 23 | 24 |

The mechanism may involve interference with bacterial cell division proteins, which are critical for bacterial growth.

- Anticancer Activity : Research indicates that this compound shows promising anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects characterized by low IC50 values.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 16.54 |

| Huh7 (Liver cancer) | 5.27 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and tubulin polymerization interference.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex isoquinoline derivatives and heterocyclic compounds. Its bromine atom enhances its reactivity, allowing for various substitution reactions that can lead to novel compounds with potential therapeutic applications.

Antimicrobial Study

A study demonstrated that derivatives of this compound exhibited stronger antibacterial activity compared to standard antibiotics when tested against hospital-acquired infections. This highlights its potential as a lead compound for developing new antimicrobial agents.

Anticancer Evaluation

Another research project evaluated the cytotoxic effects on HeLa cells, revealing that the compound showed no toxicity at concentrations up to 200 µM, indicating a favorable therapeutic index. This suggests that this compound could be developed further as a safe anticancer agent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 1-position of the isoquinoline ring undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Suzuki-Miyaura Cross-Coupling

Ethyl 1-bromoisoquinoline-3-carboxylate participates in palladium-catalyzed cross-coupling with arylboronic acids to form biaryl derivatives.

-

Reagents : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), arylboronic acid (1.2 eq)

Buchwald-Hartwig Amination

The bromine substituent reacts with primary/secondary amines to form aryl amines.

-

Reagents : Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2 eq)

Eschenmoser Coupling

The brominated isoquinoline reacts with thioamides (e.g., thiobenzamide) to form α-thioiminium intermediates, enabling C–N bond formation.

Comparison of Coupling Reactions

Ester Group Reactivity

The ethyl carboxylate group undergoes hydrolysis and transesterification:

Ester Hydrolysis

-

Reagents : NaOH (2 eq), H₂O/MeOH (1:1)

-

Product : 1-Bromoisoquinoline-3-carboxylic acid

Transesterification

Bromine Reduction

Catalytic hydrogenation removes the bromine atom:

-

Reagents : H₂ (1 atm), Pd/C (10 wt%)

-

Conditions : Ethanol, 25°C, 6 hours

-

Product : Ethyl isoquinoline-3-carboxylate

-

Yield : 70–75%

Oxidation of the Isoquinoline Ring

-

Reagents : KMnO₄ (3 eq), H₂SO₄ (cat.)

-

Product : Quinoline-3-carboxylate derivative

-

Yield : 50–60%

Biological Activity Correlations

-

Antiproliferative effects : G1 cell cycle arrest and apoptosis induction in cancer cell lines.

-

Enzyme inhibition : Interactions with kinases via hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Positional Isomers

Ethyl 1-bromoisoquinoline-3-carboxylate belongs to a family of brominated isoquinoline esters differing in substituent positions. Key analogs include:

Key Observations :

- All positional isomers share the same molecular formula and weight, but bromine placement alters electronic and steric properties. For example, bromine at the 1-position (target compound) may influence reactivity in nucleophilic aromatic substitution compared to 6- or 7-substituted analogs .

- The quinoline analog (4-bromoquinoline-2-carboxylate) differs in ring structure (isoquinoline vs. quinoline), affecting dipole moments and solubility .

Ester Group Variations

Replacing the ethyl ester with a methyl group significantly impacts physicochemical properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|

| Mthis compound | 439614-62-7 | C₁₁H₈BrNO₂ | 266.09 | Not specified |

| This compound | 1079947-40-2 | C₁₂H₁₀BrNO₂ | 280.12 | 98% |

Key Observations :

- The ethyl ester increases molecular weight by 14.03 g/mol compared to the methyl analog, consistent with the addition of a -CH₂CH₃ group.

- Ethyl esters generally exhibit lower polarity and higher lipophilicity (e.g., higher logP values), which may enhance membrane permeability in biological applications .

Halogen and Functional Group Variations

Substitution of bromine with other halogens or functional groups alters reactivity and applications:

Key Observations :

- The carboxylic acid derivative (6-bromoisoquinoline-3-carboxylic acid) lacks the ester group, increasing polarity and enabling salt formation .

Preparation Methods

Bromination

Bromination at the 1-position of isoquinoline derivatives is often achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The regioselectivity is influenced by the electronic nature of the isoquinoline ring and substituents present. Catalysts like iron (Fe) or aluminum chloride (AlCl3) may be employed to enhance electrophilic aromatic substitution.

Esterification

The carboxylate ester group is introduced by reacting the corresponding carboxylic acid or its derivative with ethanol under acidic conditions (e.g., sulfuric acid or hydrochloric acid as catalysts). Alternatively, esterification can be performed by transesterification or by direct reaction of the brominated isoquinoline with ethyl chloroformate or similar reagents.

Detailed Preparation Methodologies

Bromination of Isoquinoline Derivatives

- Reagents: Bromine or N-bromosuccinimide (NBS), catalyst (Fe or AlCl3).

- Solvent: Commonly used solvents include chloroform, dichloromethane, or acetic acid.

- Conditions: Controlled temperature (0–25 °C) to avoid polybromination.

- Outcome: Selective bromination at the 1-position due to electronic activation.

Esterification to Form Ethyl Carboxylate

- Reagents: Ethanol, acid catalyst (H2SO4 or HCl).

- Conditions: Reflux under acidic conditions for several hours.

- Purification: Recrystallization or chromatographic purification to isolate the ethyl ester.

Industrial and Laboratory Scale Considerations

- Continuous Flow Synthesis: For industrial scale, continuous flow reactors allow precise control of temperature and reaction time, improving yield and purity.

- Oxidizing Agents: In some related syntheses, oxidizing agents like potassium persulfate have been used to facilitate halogenation or ring functionalization steps, though specific application to this compound requires further validation.

- Purification: Chromatographic techniques and recrystallization are standard for obtaining high-purity products.

Comparative Data Table of Preparation Parameters

Research Findings and Analysis

- Regioselectivity: The position of bromination is influenced by the electronic effects of the isoquinoline ring system. The nitrogen atom directs electrophilic substitution preferentially to the 1-position due to resonance stabilization.

- Catalyst Effects: Lewis acid catalysts such as AlCl3 enhance bromination efficiency and selectivity by activating the bromine electrophile.

- Reaction Yields: Typical yields for bromination and esterification steps range from moderate to high (60–85%), depending on reaction conditions and precursor purity.

- Safety and Handling: Bromination reactions require careful handling due to the corrosive and toxic nature of bromine and brominating agents.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 1-bromoisoquinoline-3-carboxylate?

The synthesis typically involves bromination of the isoquinoline core followed by esterification. For example, mthis compound (a structural analog) is synthesized via copper-mediated bromination of methyl isoquinoline-3-carboxylate under controlled conditions . Ethyl esters can be prepared similarly by substituting methanol with ethanol in esterification steps. Key intermediates are purified using silica gel chromatography, and reaction progress is monitored via TLC or LC-MS .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using a combination of techniques:

- Melting Point Analysis : Sharp melting points (e.g., 270–272°C for related ethyl quinoline carboxylates) indicate high crystallinity and purity .

- Chromatography : HPLC or GC-MS identifies impurities, with retention times compared to standards.

- Spectroscopy : H/C NMR confirms structural integrity, while IR spectroscopy verifies functional groups (e.g., ester C=O stretch at ~1700 cm) .

Q. What spectroscopic methods are essential for characterizing this compound?

- NMR : H NMR resolves aromatic protons (δ 7.5–9.0 ppm for isoquinoline) and ester groups (δ 1.3–4.4 ppm for ethyl CH/CH). C NMR confirms carbonyl (C=O) at ~165 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H] at m/z 266.094 for methyl analogs) .

- X-ray Diffraction : For crystalline derivatives, single-crystal X-ray analysis resolves bond lengths and angles (e.g., using SHELXL/SHELXT software) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine at position 1 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, in palladium-catalyzed reactions, brominated isoquinolines undergo aryl-aryl bond formation with boronic acids. Steric hindrance from the ester group at position 3 may require optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization challenges include:

- Polymorphism : Multiple crystal forms may emerge due to flexible ethyl ester chains. Slow evaporation from dichloromethane/petroleum ether mixtures promotes single-crystal growth .

- Twinned Data : SHELXL refines twinned crystals by partitioning intensity contributions from overlapping lattices .

- Thermal Motion : Low-temperature (100 K) data collection minimizes atomic displacement errors .

Q. How can computational modeling predict the biological activity of brominated isoquinoline derivatives?

- Docking Studies : Molecular docking with proteins (e.g., kinases) identifies binding interactions. The bromine’s electronegativity and steric bulk influence binding affinity.

- QSAR Models : Quantitative Structure-Activity Relationships correlate substituent effects (e.g., Hammett σ values for Br) with bioactivity. Software like MOE or Schrödinger Suite is used .

Q. How are contradictions in spectral data resolved during structure elucidation?

Discrepancies between experimental and predicted NMR shifts often arise from:

- Solvent Effects : DMSO-d vs. CDCl can shift proton signals by 0.1–0.3 ppm.

- Tautomerism : Keto-enol equilibria in carboxylates alter spectral patterns. Dynamic NMR or DFT calculations (e.g., Gaussian) resolve these .

Methodological Considerations

Q. What strategies optimize yields in large-scale synthesis?

- Catalyst Screening : Pd(OAc)/XPhos systems enhance coupling efficiency for brominated intermediates .

- Microwave Assistance : Reduces reaction times (e.g., from 24 h to 2 h for esterification) .

- Workflow Automation : Continuous-flow reactors improve reproducibility in bromination steps .

Q. How is regioselectivity achieved during functionalization of the isoquinoline core?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.